rac-methyl (1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylate, endo
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Description
Rac-methyl (1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylate, endo is a useful research compound. Its molecular formula is C9H12O3 and its molecular weight is 168.2. The purity is usually 95.
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Mechanism of Action
Target of Action
It’s known that 7-oxanorbornanes, a group to which this compound belongs, have interesting biological activity .
Mode of Action
7-oxanorbornanes are known to interact with their targets in a highly stereoselective manner due to their bicyclic structure .
Biochemical Pathways
7-oxanorbornanes are known to generate a wide chemodiversity .
Pharmacokinetics
The compound’s molecular weight of 1702 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
It’s known that some 7-oxanorbornane derivatives have been found to be bioactive .
Action Environment
The storage temperature for similar compounds is typically around 4 degrees celsius , suggesting that temperature could be a significant environmental factor.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl (1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylate, endo involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Methyl vinyl ketone", "Sodium hydroxide", "Methanol", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with maleic anhydride in the presence of a catalytic amount of hydrochloric acid to form the Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is then treated with sodium hydroxide to form the corresponding carboxylic acid.", "Step 3: The carboxylic acid is then esterified with methanol in the presence of a catalytic amount of hydrochloric acid to form the methyl ester.", "Step 4: The methyl ester is then reacted with methyl vinyl ketone in the presence of sodium hydroxide to form the desired product, rac-methyl (1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylate, endo.", "Step 5: The product is purified by recrystallization from a mixture of methanol and water, followed by washing with acetic acid and drying over sodium chloride." ] } | |
CAS No. |
70680-88-5 |
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
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